1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-29-18-12-10-17(11-13-18)22-20-8-6-14-25(20)15-16-26(22)23(27)24-19-7-4-5-9-21(19)28-2/h4-14,22H,3,15-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEXWNWRKVVAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Pyrrolo[1,2-a]pyrazine Core: : The pyrrolo[1,2-a]pyrazine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and an α,β-unsaturated carbonyl compound. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst.
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Introduction of the Ethoxyphenyl and Methoxyphenyl Groups: : The ethoxyphenyl and methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions. These reactions involve the use of appropriate aryl halides and nucleophiles, such as ethoxy and methoxy groups, under basic conditions.
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Formation of the Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction involving the pyrrolo[1,2-a]pyrazine core and a suitable amine. This reaction is typically carried out under mild conditions using a coupling reagent, such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to form reduced derivatives.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Aryl halides, nucleophiles, and electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield reduced derivatives with fewer functional groups.
Scientific Research Applications
Synthesis of the Compound
Synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves multi-step processes that include cyclization reactions. For this specific compound, a common synthetic route may involve:
- Formation of the pyrrolo[1,2-a]pyrazine core through cyclization of appropriate precursors.
- Substitution reactions to introduce the ethoxy and methoxy phenyl groups at designated positions.
Recent studies have reported various methods for synthesizing similar compounds, indicating that the incorporation of functional groups is crucial for enhancing biological activity .
Antimicrobial Properties
Compounds with similar structures have shown significant antibacterial and antifungal activities. For instance, derivatives of pyrazine carboxamides have been evaluated for their efficacy against various pathogens. The presence of the ethoxy and methoxy groups is believed to enhance membrane permeability and interaction with microbial targets .
Antioxidant Activity
Research indicates that certain pyrrolo[1,2-a]pyrazine derivatives exhibit antioxidant properties , which are vital in combating oxidative stress-related diseases. These compounds can scavenge free radicals and reduce oxidative damage in biological systems .
Anticancer Potential
Emerging studies suggest that 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide may possess anticancer properties . The mechanisms are thought to involve modulation of signaling pathways associated with cell proliferation and apoptosis. Research into similar compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which is critical in treating chronic inflammatory diseases. Similar derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrazine derivatives revealed that compounds with ethoxy and methoxy substitutions exhibited enhanced activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were significantly lower compared to standard antibiotics, indicating a potential therapeutic use in treating resistant bacterial infections .
Case Study 2: Antioxidant Assessment
In vitro assays demonstrated that certain pyrrolo[1,2-a]pyrazine derivatives could effectively reduce oxidative stress markers in cellular models exposed to oxidative agents. The compounds showed a dose-dependent response in scavenging free radicals, suggesting their utility as antioxidant agents in dietary supplements or pharmaceuticals aimed at age-related diseases .
Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines (e.g., breast and colon cancer) indicated that the compound could induce apoptosis through caspase activation pathways. The results showed a significant reduction in cell viability at specific concentrations, warranting further investigation into its mechanism of action and potential as an anticancer drug .
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
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Binding to Receptors: : The compound may bind to specific receptors, such as G-protein-coupled receptors (GPCRs), and modulate their activity.
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Inhibition of Enzymes: : The compound may inhibit the activity of specific enzymes involved in various biological pathways, leading to altered cellular functions.
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Modulation of Signaling Pathways: : The compound may modulate signaling pathways, such as the MAPK/ERK pathway, to exert its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and inferred properties of the target compound and its analogs:
*Calculated based on molecular formula C₂₂H₂₃N₃O₃.
Key Structural and Functional Insights
Impact of Substituents on Solubility and Bioavailability
- Electron-Withdrawing Groups (e.g., Chloro, Fluoro): In analogs like the 4-chlorophenyl and 2,6-difluorophenyl derivatives, these substituents reduce solubility but may increase metabolic stability and membrane permeability .
Heterocyclic Modifications
- Thiophene Incorporation: Replacing phenyl with thiophene (e.g., CAS 900003-55-6) introduces sulfur-based aromaticity, which can enhance π-π stacking interactions with hydrophobic protein pockets .
Carboxamide Linker Variations
- Aromatic vs. Aliphatic Chains: The phenylethyl group in the 4-chlorophenyl analog increases lipophilicity, favoring blood-brain barrier penetration, whereas the 2-methoxyphenyl group in the target compound balances polarity and target engagement .
Biological Activity
1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic compound belonging to the class of pyrrolopyrazine derivatives. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrrolopyrazine core , which is known for its diverse biological activities.
- Ethoxy and methoxy substituents that enhance its lipophilicity and modulate its interaction with biological targets.
Antitumor Activity
Research indicates that pyrrolopyrazine derivatives exhibit significant antitumor properties. Specific studies have shown that compounds similar to this compound can inhibit key signaling pathways involved in cancer cell proliferation. For instance:
- BRAF(V600E) and EGFR inhibition : These pathways are crucial for tumor growth in various cancers. Compounds with similar structures have been shown to effectively inhibit these receptors in vitro .
- Synergistic effects with chemotherapeutics : Combinations of these compounds with standard chemotherapy agents have demonstrated enhanced cytotoxicity against cancer cell lines .
Anti-inflammatory and Antimicrobial Activity
Pyrrolopyrazine derivatives are also noted for their anti-inflammatory and antimicrobial properties:
- Anti-inflammatory effects : The structure allows for modulation of inflammatory cytokines, reducing conditions like arthritis .
- Antimicrobial efficacy : Similar compounds have shown effectiveness against a range of pathogens, suggesting potential for development into broad-spectrum antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of enzyme activity : The compound may inhibit specific enzymes involved in tumor progression or inflammation.
- Interaction with DNA/RNA : Some derivatives show the ability to intercalate DNA or inhibit RNA synthesis, leading to apoptosis in cancer cells .
Case Studies
A series of studies have evaluated the pharmacological effects of related compounds:
- Antitumor Study : A study involving MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that pyrrolopyrazine derivatives induced apoptosis and reduced cell viability significantly when combined with doxorubicin .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 5.0 | BRAF inhibition |
| Compound B | 3.5 | EGFR inhibition |
| Compound C | 7.0 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
